![molecular formula C4H14N6O4S B14012498 2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid CAS No. 2016-94-6](/img/structure/B14012498.png)
2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(diaminomethylideneamino)ethyl]guanidine is a chemical compound with the molecular formula C4H14N6 It is known for its unique structure, which includes two guanidine groups connected by an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diaminomethylideneamino)ethyl]guanidine typically involves the reaction of ethylenediamine with cyanamide under specific conditions. The reaction proceeds as follows:
- Ethylenediamine is reacted with cyanamide in the presence of a suitable solvent, such as water or ethanol.
- The reaction mixture is heated to a temperature of around 80-100°C for several hours.
- The product is then purified using techniques such as recrystallization or chromatography to obtain pure 2-[2-(diaminomethylideneamino)ethyl]guanidine.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(diaminomethylideneamino)ethyl]guanidine may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and large-scale purification methods are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(diaminomethylideneamino)ethyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The guanidine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 2-[2-(diaminomethylideneamino)ethyl]guanidine.
Reduction: Amines and other reduced forms.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
2-[2-(diaminomethylideneamino)ethyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(diaminomethylideneamino)ethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(dimethylamino)ethyl]guanidine
- 2-[2-(diaminomethylideneamino)ethyl]thiourea
- 2-[2-(diaminomethylideneamino)ethyl]urea
Uniqueness
2-[2-(diaminomethylideneamino)ethyl]guanidine is unique due to its specific structure, which includes two guanidine groups connected by an ethyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2016-94-6 |
|---|---|
Molecular Formula |
C4H14N6O4S |
Molecular Weight |
242.26 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C4H12N6.H2O4S/c5-3(6)9-1-2-10-4(7)8;1-5(2,3)4/h1-2H2,(H4,5,6,9)(H4,7,8,10);(H2,1,2,3,4) |
InChI Key |
NPQKICOQQSIGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


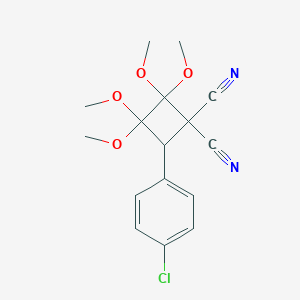

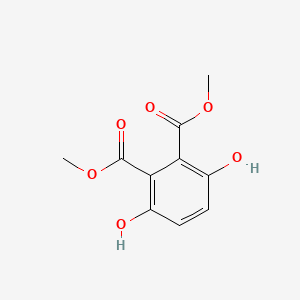
![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
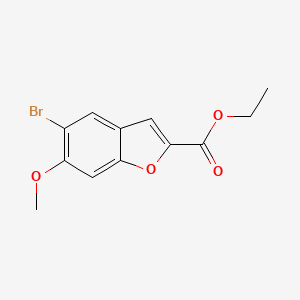
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)
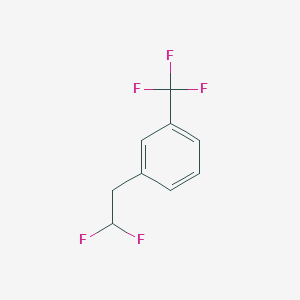
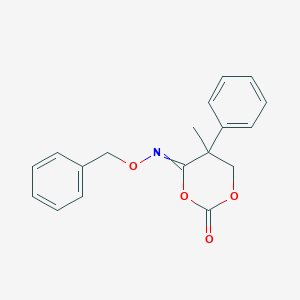
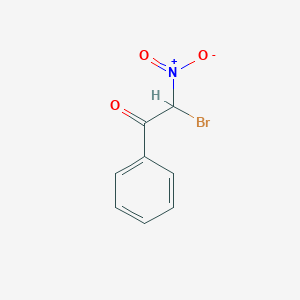
![Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
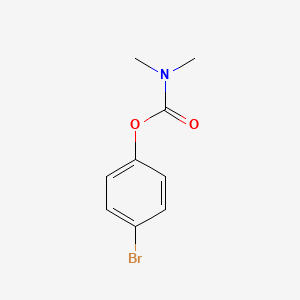
![3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012475.png)
